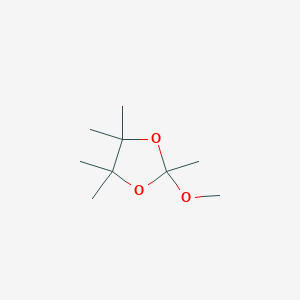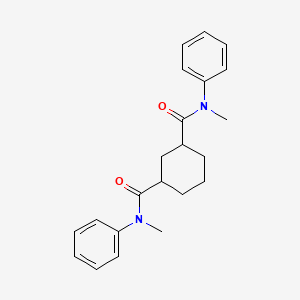![molecular formula C12H18N2O4S B14182901 N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide CAS No. 919996-87-5](/img/structure/B14182901.png)
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxamic acid functional group, which is known for its ability to chelate metal ions, making it valuable in coordination chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide typically involves the reaction of 3-phenylpropylamine with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with hydroxylamine to introduce the hydroxamic acid functionality. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its therapeutic potential in treating diseases involving metal ion dysregulation.
Industry: Utilized in the development of metal ion sensors and separation processes.
Wirkmechanismus
The mechanism of action of N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloproteases by binding to the metal ion in the enzyme’s active site, thereby preventing substrate access and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-3-phenylpropanamide: Lacks the sulfonamide group, making it less effective in certain applications.
N-Hydroxy-3-(3-phenylpropyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-Hydroxy-3-(3-phenylpropyl)benzamide: Contains a benzamide group, offering different chemical properties and reactivity.
Uniqueness
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide is unique due to the presence of both the hydroxamic acid and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
919996-87-5 |
|---|---|
Molekularformel |
C12H18N2O4S |
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
N-hydroxy-3-(3-phenylpropylsulfamoyl)propanamide |
InChI |
InChI=1S/C12H18N2O4S/c15-12(14-16)8-10-19(17,18)13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,13,16H,4,7-10H2,(H,14,15) |
InChI-Schlüssel |
WJOBONKYFQTZEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)CCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)

